N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine
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Overview
Description
N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine is a complex organic compound characterized by the presence of a sulfonyl group, a chlorophenyl group, and a phenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction of the imino group can produce primary amines.
Scientific Research Applications
N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral and antibacterial research.
Mechanism of Action
The mechanism of action of N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit the activity of these proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the sulfonyl and chlorophenyl groups but differs in the overall structure.
4-chlorophenylsulfonylbenzoic acid derivatives: Similar in having the chlorophenylsulfonyl moiety but differ in the attached functional groups.
Uniqueness
N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine is unique due to its combination of a sulfonyl group, a chlorophenyl group, and a phenylalanine moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c23-18-11-13-19(14-12-18)30(28,29)25-21(17-9-5-2-6-10-17)24-20(22(26)27)15-16-7-3-1-4-8-16/h1-14,20H,15H2,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNOQWFJWUOXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N=C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1397002-32-2 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1397002-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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